Bis(diphenylphosphinylmethyl) ether

Description

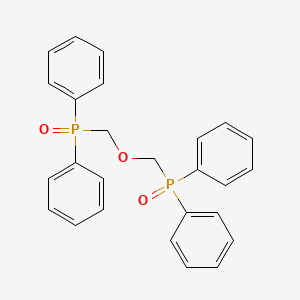

Bis(diphenylphosphinylmethyl) ether (CAS: Not explicitly provided in evidence; structurally analogous to compounds in ) is an organophosphorus compound featuring two diphenylphosphine groups linked via a methyl ether bridge. This compound is characterized by its phosphine-based ligands, which confer unique electronic and steric properties. It is primarily utilized in coordination chemistry as a ligand for transition metal catalysts, particularly in cross-coupling reactions and asymmetric catalysis. Its structure enables strong π-backbonding interactions with metals, enhancing catalytic efficiency in reactions such as Suzuki-Miyaura couplings and hydrogenations .

Properties

Molecular Formula |

C26H24O3P2 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

[diphenylphosphorylmethoxymethyl(phenyl)phosphoryl]benzene |

InChI |

InChI=1S/C26H24O3P2/c27-30(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-29-22-31(28,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |

InChI Key |

KNSKBATZOAOFSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(COCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(diphenylphosphinylmethyl) ether typically involves the alkylation of o-(diphenylphosphinylmethyl)phenol by oligoethylene glycol ditosylates. This reaction leads to the formation of acyclic polyether complexing agents with phosphinylmethylphenyl terminal groups . The reaction conditions often include the use of a conductometric method in tetrahydrofuran-chloroform (4:1 by volume) to determine the stability constants of the resulting compounds .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach for the synthesis of ethers, including the Williamson ether synthesis, can be applied. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction .

Chemical Reactions Analysis

Types of Reactions

Bis(diphenylphosphinylmethyl) ether undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids like HBr or HI for cleavage reactions . The reaction conditions often involve protonation of the ether oxygen, followed by nucleophilic attack by the halide conjugate base .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, acidic cleavage of the compound can yield alcohol and alkyl halide products .

Scientific Research Applications

Bis(diphenylphosphinylmethyl) ether has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(diphenylphosphinylmethyl) ether involves its ability to act as a ligand, forming stable complexes with metal ions. The molecular targets include alkali metal cations, and the pathways involved in its action are related to its complex-forming ability and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(diphenylphosphinylmethyl) ether with structurally or functionally related organophosphorus ethers and phosphines, based on data from the provided evidence:

Key Comparative Insights

Electronic and Steric Effects: this compound and DPEPhos share similar steric bulk due to their diphenylphosphine groups. However, DPEPhos exhibits higher rigidity due to its phenyl backbone, which improves regioselectivity in catalytic reactions . Its fluorine substituents increase electronegativity, making it suitable as a solvent rather than a ligand .

Stability and Reactivity: DPEPO (the oxidized derivative of DPEPhos) demonstrates superior air stability compared to this compound, which is prone to oxidation. This property makes DPEPO valuable in optoelectronic applications . Bis(chloromethyl) ether (BCME) is structurally simpler but highly toxic. Its alkylating capability contrasts with the non-toxic, catalytic role of this compound .

Industrial Relevance :

- Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphite serves as an antioxidant in polymers, diverging from the catalytic focus of this compound. Its hydrolytic stability is critical for long-term material performance .

- DPEPhos and this compound are preferred in pharmaceutical synthesis due to their ability to stabilize reactive metal intermediates, whereas BCME is obsolete due to safety concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.